2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
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Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a combination of indole, pyran, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the fluoro substituent. The pyran ring is then synthesized and attached to the indole moiety through a series of condensation reactions. Finally, the acetamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound could be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the fluoro and methoxy groups can enhance specificity and potency. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (6-fluoro-1H-indol-4-yl)methanamine
- 4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to its combination of indole, pyran, and acetamide moieties. This structural complexity may confer unique properties, such as enhanced binding affinity or selectivity for specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25FN2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C23H25FN2O3/c1-28-20-6-3-18(4-7-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-2-5-19(24)14-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27) |
InChI Key |
ZJKIUIAQUQXNMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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